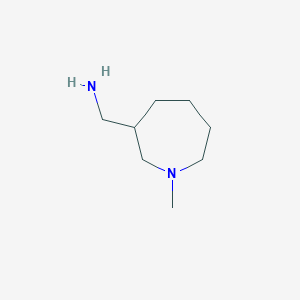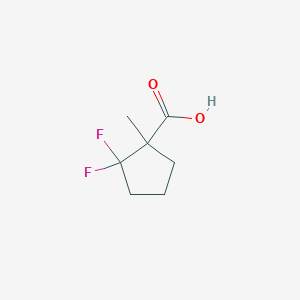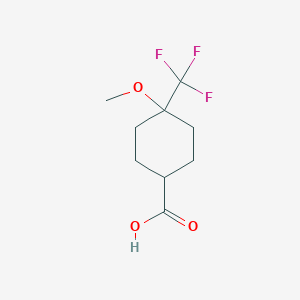
2,3',4',5-Tetrabromodiphenyl ether
Übersicht
Beschreibung
2,3’,4’,5-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants. These compounds are known for their ability to inhibit the ignition and spread of fire in various materials, including plastics, textiles, and electronic devices. The molecular formula of 2,3’,4’,5-Tetrabromodiphenyl ether is C12H6Br4O, and it has a molecular weight of 485.79 g/mol .
Wissenschaftliche Forschungsanwendungen
2,3’,4’,5-Tetrabromodiphenyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions and environmental processes.
Biology: It is used to investigate the effects of polybrominated diphenyl ethers on biological systems, including their potential toxicity and bioaccumulation in living organisms.
Medicine: Research is conducted to understand the potential health effects of exposure to polybrominated diphenyl ethers, including their role in endocrine disruption and carcinogenesis.
Safety and Hazards
Wirkmechanismus
Target of Action
2,3’,4’,5-Tetrabromodiphenyl ether, a prevalent environmental pollutant, has been demonstrated to be a serious toxicant in both humans and animals . The compound’s primary targets are the G protein-coupled estrogen receptor 1 (GPER) and protein kinase B (Akt) signal pathway .
Mode of Action
2,3’,4’,5-Tetrabromodiphenyl ether interacts with its targets, GPER and Akt, promoting the in vitro migration and invasion of cells . This interaction results in changes in the cellular environment and potentially affects early development .
Biochemical Pathways
The compound affects various biochemical pathways. Based on the four mono-hydroxylated PBDEs and two bromophenols detected, it is inferred that 2,3’,4’,5-Tetrabromodiphenyl ether is more easily transformed via hydroxylation . This transformation affects downstream effects and potentially disrupts normal cellular functions.
Result of Action
The molecular and cellular effects of 2,3’,4’,5-Tetrabromodiphenyl ether’s action are significant. The compound has been shown to disrupt eye and bone development in zebrafish larvae . Abnormal visual perception may result in the alteration of dark adaption, which could be responsible for abnormal larval locomotion .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,3’,4’,5-Tetrabromodiphenyl ether. The compound strongly binds to sediments and soils due to its low water solubility and high lipophilicity . It degrades in the environment by debromination reactions, forming more toxic, lower brominated PBDE congeners .
Biochemische Analyse
Cellular Effects
Exposure to 2,3’,4’,5-Tetrabromodiphenyl ether can disrupt the development of zebrafish larvae, particularly in visual perception and bone formation . It can also cause changes in gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of 2,3’,4’,5-Tetrabromodiphenyl ether is complex and involves interactions with various biomolecules. It can bind to certain proteins and enzymes, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of exposure to this compound .
Temporal Effects in Laboratory Settings
The effects of 2,3’,4’,5-Tetrabromodiphenyl ether can change over time in laboratory settings. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3’,4’,5-Tetrabromodiphenyl ether can vary with different dosages in animal models. High concentrations of this compound can disrupt the eye and bone development of zebrafish larvae . Toxic or adverse effects may also occur at high doses .
Metabolic Pathways
2,3’,4’,5-Tetrabromodiphenyl ether is involved in various metabolic pathways. It can interact with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
2,3’,4’,5-Tetrabromodiphenyl ether can be transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings. The reaction is usually conducted in an organic solvent such as chloroform or methanol, and the temperature is carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of 2,3’,4’,5-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through various techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’,4’,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, resulting in debrominated products.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reducing agents include sodium borohydride and zinc dust. The reaction is usually conducted in an organic solvent under mild conditions.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,3’,4’,5-Tetrabromodiphenyl ether.
Reduction: Debrominated products with fewer bromine atoms.
Substitution: Substituted derivatives with functional groups replacing the bromine atoms.
Vergleich Mit ähnlichen Verbindungen
2,3’,4’,5-Tetrabromodiphenyl ether is similar to other polybrominated diphenyl ethers, such as:
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,3’,4,4’-Tetrabromodiphenyl ether
- 3,4,4’,5-Tetrabromodiphenyl ether
Uniqueness: 2,3’,4’,5-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical properties, reactivity, and biological effects. This specific pattern of bromination can affect its environmental persistence, bioaccumulation potential, and toxicity compared to other polybrominated diphenyl ethers .
Eigenschaften
IUPAC Name |
1,2-dibromo-4-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQMTYWQVJZWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879891 | |
| Record name | BDE-70 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-39-3 | |
| Record name | 2,3',4',5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-70 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85933AM1MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



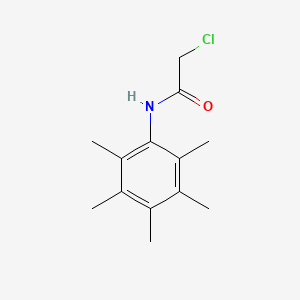
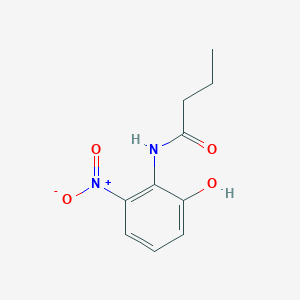
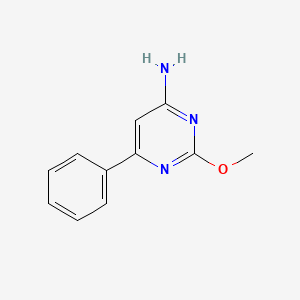
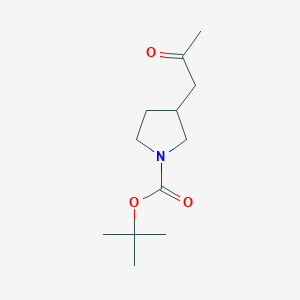
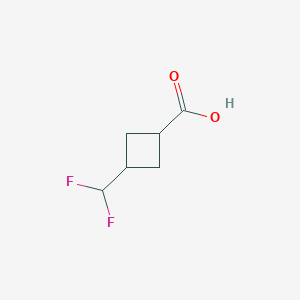
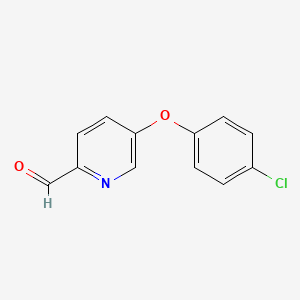
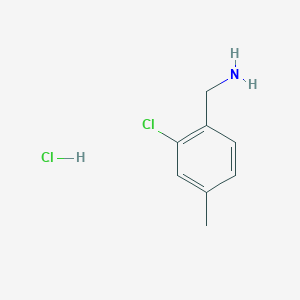
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)
